3-(2,4-Dichlorophenyl)-3,4-dihydro-1,2,4-triazole-5-thione
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Overview
Description
3-(2,4-Dichlorophenyl)-3,4-dihydro-1,2,4-triazole-5-thione is a heterocyclic compound that belongs to the class of triazoles. It is characterized by the presence of a triazole ring fused with a thione group and substituted with a dichlorophenyl group. This compound has garnered significant interest due to its diverse applications in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dichlorophenyl)-3,4-dihydro-1,2,4-triazole-5-thione typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of a base. The reaction conditions often include:
Reagents: Hydrazine hydrate, carbon disulfide, and a base such as potassium hydroxide.
Solvent: Ethanol or methanol.
Temperature: Reflux conditions (around 70-80°C).
Reaction Time: Several hours to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of microreactors can also improve the mass transfer and temperature control, leading to higher purity and reduced by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(2,4-Dichlorophenyl)-3,4-dihydro-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-3,4-dihydro-1,2,4-triazole-5-thione has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Agriculture: The compound is studied for its herbicidal and fungicidal properties.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-3,4-dihydro-1,2,4-triazole-5-thione involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cytochrome P450, which are involved in the biosynthesis of essential biomolecules.
Pathways: The compound inhibits the activity of these enzymes, leading to the disruption of metabolic pathways and ultimately causing cell death in target organisms.
Comparison with Similar Compounds
3-(2,4-Dichlorophenyl)-1,2,4-triazole: Similar structure but lacks the thione group.
2-(2,4-Dichlorophenyl)-4,5-dihydro-1,2,4-triazole-3-thione: Similar structure with different substitution patterns.
Uniqueness: 3-(2,4-Dichlorophenyl)-3,4-dihydro-1,2,4-triazole-5-thione is unique due to its specific substitution pattern and the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, chemical behavior, applications, and unique characteristics
Properties
Molecular Formula |
C8H5Cl2N3S |
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Molecular Weight |
246.12 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-3,4-dihydro-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H5Cl2N3S/c9-4-1-2-5(6(10)3-4)7-11-8(14)13-12-7/h1-3,7H,(H,11,14) |
InChI Key |
YLYCRWHMTUFXPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2NC(=S)N=N2 |
Origin of Product |
United States |
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